molecular formula C4H6BrN B1342692 3-Bromo-2-methylpropanenitrile CAS No. 53744-77-7

3-Bromo-2-methylpropanenitrile

Cat. No. B1342692
CAS RN: 53744-77-7
M. Wt: 148 g/mol
InChI Key: ARVAJFOYUNZGNL-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.


Synthesis Analysis

Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .

Scientific Research Applications

1. Intermediate in PI3K/mTOR Inhibitors Synthesis

3-Bromo-2-methylpropanenitrile is noted as an important intermediate in the synthesis of PI3K/mTOR inhibitors. A specific compound, synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile, involves steps like nitration, chlorination, alkylation, reduction, and substitution. This process is significant for synthesizing derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).

2. Reagent in Skraup-Type Synthesis

2,2,3-Tribromopropanal, closely related to 3-Bromo-2-methylpropanenitrile, is used in Skraup-type synthesis for converting 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further transformed into 3-bromoquinolin-6-ols, which can have additional substituents (Lamberth et al., 2014).

3. Solvent Effects on Reactivity

The heterolysis reactions of tertiary alkyl halides, including 3-bromo-2-methylpropanenitrile, in various solvents, were studied to understand solvent effects on reactivity. The study provides insights into solute-solvent interactions, which are pivotal in chemical processes (Moreira et al., 2019).

4. Corrosion Inhibition

A novel corrosion inhibitor, embedded with ammonium, amide, and amine motifs, was synthesized using a precursor that relates to 3-Bromo-2-methylpropanenitrile. This inhibitor showed high efficiency for mild steel in HCl, suggesting potential applications in corrosion protection (Chauhan et al., 2020).

5. Nucleophilic Solvent Participation

The solvolysis of compounds closely related to 3-Bromo-2-methylpropanenitrile was studied to understand the role of nucleophilic solvent participation. This research is fundamental to comprehend the chemical behavior of bromoalkanes in various solvents (Liu et al., 2009).

6. Synthesis of Fluorescent Styryl Dyes

3-Bromo-2-methylpropanenitrile plays a role in the synthesis of new types of fluorescent styryl dyes. These dyes have potential applications in various fields like organic electronics and photonics (Jaung et al., 1998).

7. Investigation as a Building Block

1-Bromo-3-buten-2-one, related to 3-Bromo-2-methylpropanenitrile, was investigated as a building block in organic synthesis. This study provides insight into the versatility and potential applications of brominated compounds in synthesis (Westerlund et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As a nitrile, 3-Bromo-2-methylpropanenitrile can be used in various ways to increase the length of a carbon chain . The -CN group can easily be modified to make other things, providing useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

3-bromo-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAJFOYUNZGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598463
Record name 3-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropanenitrile

CAS RN

53744-77-7
Record name 3-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylpropanenitrile
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